An In-depth Technical Guide to the Core Chemical and Physical Properties of Phenalenone
An In-depth Technical Guide to the Core Chemical and Physical Properties of Phenalenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalenone (1H-phenalen-1-one) is a polycyclic aromatic ketone that has garnered significant interest in various scientific fields, particularly in photochemistry and medicinal chemistry. Its unique photophysical properties, characterized by a high quantum yield of singlet oxygen generation, make it a potent photosensitizer. This has led to its investigation in photodynamic therapy (PDT) for cancer and other diseases. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of phenalenone, detailed experimental protocols for their determination, and a visualization of its role in inducing apoptosis through photodynamic therapy.
Chemical and Physical Properties of Phenalenone
The core chemical and physical characteristics of phenalenone are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₈O | [1][2] |
| Molecular Weight | 180.20 g/mol | [1][2][3] |
| Appearance | Brown or yellow powder | [4] |
| Melting Point | 153-156 °C | [1][2] |
| Boiling Point | 355.2 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 157.9 ± 20.9 °C | [1] |
| Solubility | Slightly soluble in chloroform and methanol.[4] Insoluble in water. | [5][6] |
| Stability | Stable. Incompatible with strong oxidizing agents. | [1][4] |
| LogP (Octanol/Water) | 3.45 | [1] |
Spectroscopic Properties
Phenalenone exhibits distinct spectroscopic features that are crucial for its identification and for understanding its photochemical behavior.
-
UV-Visible Absorption: Phenalenone displays two primary absorption bands. A lower energy band between 330 and 430 nm is attributed to an n → π* transition, while a higher energy band between 240 and 260 nm corresponds to a π → π* transition.[7][8]
-
Fluorescence: The fluorescence quantum yield of phenalenone is generally very low, typically less than 1% of that of quinine sulfate.[7][8] This is due to efficient intersystem crossing to the triplet state.[8] In N,N'-dimethylacetamide (DMA), a slight fluorescence is observed with a quantum yield of 0.008, while it is non-fluorescent in 1,4-dioxane.[5]
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (in CDCl₃): The proton NMR spectrum of phenalenone shows characteristic signals for its aromatic protons. For example, a derivative, 2-(mercaptomethyl)-1H-phenalen-1-one, displays signals at δ (ppm) 8.67 (d, J = 7.4 Hz, 1H), 8.21 (d, J = 8.1, 1H), 8.01 (d, J = 8.3 Hz, 1H), 7.78 (m, 3H), and 7.60 (dd, J = 7.3, 8.0 Hz, 1H).[8]
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum for the same derivative shows signals at δ (ppm) 184.11, 139.37, 138.47, 134.99, 132.03, 131.58, 131.29, 130.80, 129.20, 127.65, 127.20, 127.13, and 126.77.[8]
-
-
Infrared (IR) Spectroscopy: The IR spectrum of phenalenone derivatives shows characteristic absorption bands. For instance, a C=O stretching vibration is observed around 1634-1638 cm⁻¹, and aromatic C=C stretching vibrations appear in the range of 1506-1594 cm⁻¹.[7][8]
Experimental Protocols
Synthesis of Phenalenone
A common method for the synthesis of phenalenone involves a Friedel-Crafts acylation reaction.[7][8]
Materials:
-
Naphthalene
-
trans-Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Dissolve naphthalene and trans-cinnamoyl chloride in dichloromethane in a round-bottom flask.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add aluminum chloride to the cooled mixture.
-
Continue stirring at a low temperature for the specified reaction time.
-
After the reaction is complete, quench the reaction by carefully adding water and then hydrochloric acid.
-
Extract the organic layer using a separatory funnel.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[2][3]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Finely powdered phenalenone sample
-
Thermometer
Procedure:
-
Ensure the phenalenone sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last crystal melts (the end of the melting range).
-
The melting point is reported as this range.
Determination of Boiling Point (for solids with a known boiling point)
The boiling point of a solid can be determined using a micro-boiling point method with a Thiele tube.[9][10]
Materials:
-
Thiele tube
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
-
Phenalenone sample
Procedure:
-
Place a small amount of the phenalenone sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the sample.
-
Attach the test tube to a thermometer.
-
Suspend the thermometer and test tube assembly in a Thiele tube filled with heating oil.
-
Heat the side arm of the Thiele tube gently.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.
Determination of Solubility
The solubility of phenalenone in various solvents can be determined qualitatively.[5][6]
Materials:
-
Test tubes
-
Phenalenone sample
-
Various solvents (e.g., water, ethanol, chloroform, acetone)
-
Vortex mixer or stirring rod
Procedure:
-
Place a small, measured amount of phenalenone (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by stirring.
-
Observe if the solid dissolves completely.
-
If the solid dissolves, it is considered soluble in that solvent at that concentration.
-
If the solid does not dissolve, it is considered insoluble or slightly soluble. The test can be repeated with gentle heating to observe any change in solubility.
-
Repeat the process for each solvent to be tested.
Signaling Pathways in Phenalenone-Mediated Photodynamic Therapy
Phenalenone acts as a potent photosensitizer in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, it generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic to cancer cells. The generated ROS trigger a cascade of cellular events leading to apoptosis (programmed cell death).[1][11] The key signaling pathways involved are the extrinsic and intrinsic apoptotic pathways, which are modulated by the activation of specific kinases and caspases.[1][11]
The photodynamic action of phenalenone initiates both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) apoptotic pathways.[1][11] This is primarily mediated through the activation of caspase-8 and the p38 mitogen-activated protein kinase (p38-MAPK).[1] Activated caspase-8 can directly activate downstream effector caspases like caspase-3 and can also cleave Bid to tBid, which in turn activates the intrinsic pathway.[1] While survival pathways involving PI3K/Akt and JNK are also activated, the predominant outcome of phenalenone-PDT is apoptotic cell death.[1]
Experimental Workflow for Photophysical Characterization
The photophysical properties of phenalenone are critical to its function as a photosensitizer. A general workflow for their characterization is outlined below.
References
- 1. Phenalenone-photodynamic therapy induces apoptosis on human tumor cells mediated by caspase-8 and p38-MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. byjus.com [byjus.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. pennwest.edu [pennwest.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. accedacris.ulpgc.es [accedacris.ulpgc.es]
